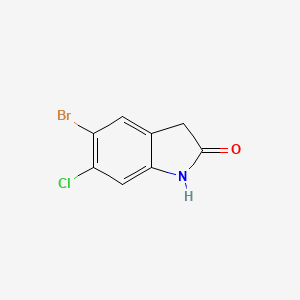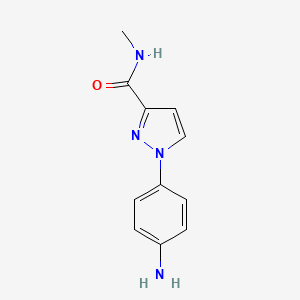
5-Bromo-6-chloroindolin-2-one
Vue d'ensemble
Description
5-Bromo-6-chloroindolin-2-one is an organic chemical compound with the molecular formula C8H5BrClNO . It is a derivative of indole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloroindolin-2-one consists of a bromine atom and a chlorine atom attached to an indolin-2-one backbone . The average mass of the molecule is 246.488 Da, and the monoisotopic mass is 244.924301 Da .Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Facile Synthesis and Transition-Metal-Free Conditions : A study highlights the synthesis of 2-bromoindoles through Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. This method also extends to the synthesis of 2-chloroindoles, demonstrating the versatility of bromo and chloro indolinone derivatives in synthetic chemistry (Li et al., 2013).
Medicinal Chemistry Applications
Anticancer Applications : Compounds derived from bromo-chloroindolin-2-one exhibit potential as anticancer agents. A study on the synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one revealed significant activity against human cancer cell lines, highlighting the therapeutic potential of these derivatives (Lin et al., 2013).
Antiproliferative and Apoptotic Effects : The antiproliferative activity of isoindigo derivatives, such as 5'-Br, in HL-60 cells (human promyelocytic leukemia) was mediated through apoptosis, dysregulation of mitochondrial functions, and cell cycle arrest. This suggests the role of bromo-chloroindolin-2-one derivatives in inducing cell death pathways in cancer treatment (Saleh et al., 2015).
Molecular Dynamics and Computational Studies
- Molecular Composition and Electronic Properties : Computational calculations on 5-bromo-3-nitropyridine-2-carbonitrile, a compound with structural similarities, provided insights into its molecular structure and electronic properties. Such studies are crucial for understanding the reactivity and potential applications of bromo-chloroindolin-2-one derivatives in various fields, including as inhibitors or substrates in biochemical processes (Arulaabaranam et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, 6-Chloroindolin-2-one, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling such compounds .
Orientations Futures
Indole derivatives, including 5-Bromo-6-chloroindolin-2-one, have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . They are considered important scaffolds in drug discovery, particularly in the development of anticancer, antiviral, anti-inflammatory, and other therapeutic agents .
Mécanisme D'action
Target of Action
5-Bromo-6-chloroindolin-2-one, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their broad-spectrum biological activities, which makes them valuable for treatment .
Mode of Action
The interaction of 5-Bromo-6-chloroindolin-2-one with its targets results in a variety of biological activities. For instance, some indole derivatives have shown inhibitory activities against epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) tyrosine kinases .
Biochemical Pathways
5-Bromo-6-chloroindolin-2-one affects various biochemical pathways due to its interaction with multiple targets. Indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-6-chloroindolin-2-one could potentially influence a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
The properties of indole derivatives can vary widely, influencing their bioavailability .
Result of Action
The molecular and cellular effects of 5-Bromo-6-chloroindolin-2-one’s action depend on the specific targets and pathways it influences. For example, if it inhibits tyrosine kinases like EGFR, FGFR, VEGFR, and PDGFR, it could potentially interfere with cell growth and differentiation .
Propriétés
IUPAC Name |
5-bromo-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLRCJWRRXOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656067 | |
| Record name | 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloroindolin-2-one | |
CAS RN |
1153885-37-0 | |
| Record name | 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)


![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)


amine](/img/structure/B1517930.png)
